molecular formula C8H10FN3 B13685354 1-(3-Fluoro-5-methylphenyl)guanidine

1-(3-Fluoro-5-methylphenyl)guanidine

Cat. No.: B13685354
M. Wt: 167.18 g/mol
InChI Key: VSXYMLRBMAEAKE-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methylphenyl)guanidine is a guanidine derivative featuring a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 5-position. The guanidine moiety (-NH-C(=NH)-NH2) is directly attached to the aromatic ring, conferring both basicity and hydrogen-bonding capabilities. Structural characterization of related guanidine compounds (e.g., via NMR and HMBC correlations) highlights the importance of substituent positioning and electronic effects on molecular interactions . For instance, benzylic methylene groups in similar structures exhibit HMBC correlations to aromatic carbons and carbonyls, suggesting conformational rigidity that may influence biological activity .

Properties

Molecular Formula

C8H10FN3

Molecular Weight

167.18 g/mol

IUPAC Name

2-(3-fluoro-5-methylphenyl)guanidine

InChI

InChI=1S/C8H10FN3/c1-5-2-6(9)4-7(3-5)12-8(10)11/h2-4H,1H3,(H4,10,11,12)

InChI Key

VSXYMLRBMAEAKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)N=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-5-methylphenyl)guanidine typically involves the reaction of 3-fluoro-5-methylaniline with a guanylating agent. One common method is the reaction of the aniline derivative with S-methylisothiourea under basic conditions to yield the desired guanidine compound . Another approach involves the use of carbodiimides as guanylating agents, which react with the aniline derivative in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-5-methylphenyl)guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets . Pathways involved may include inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Similar Guanidine Compounds

The following table summarizes key structural and functional differences between 1-(3-Fluoro-5-methylphenyl)guanidine and analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity/Findings Key References
This compound 3-F, 5-CH₃ on phenyl ring ~167.2 Not explicitly reported; structural analogs suggest ion channel or antimicrobial potential.
1-(2,4-Xylyl)guanidine 2-CH₃, 4-CH₃ on phenyl ring ~177.2 Blocks gating pore currents in NaV1.4 channels without affecting sodium channel function; potential therapeutic use in HypoPP.
2-Guanidinobenzimidazole (2GBI) Benzimidazole core with guanidine group ~175.2 Potent HV1 proton channel inhibitor (IC₅₀ = 38 μM); reversible binding dependent on aromatic conjugation.
1-Amino-2-[4-chloro-5-methyl...]guanidine (Compound 12) Complex sulfonyl and benzylthio groups ~452.9 Antibacterial activity (synthetic sulfonylguanidine); IR and NMR data confirm stability under physiological conditions.
[11C]3F-PHPOG 3-Fluorophenoxyethylguanidine ~212.2 Radiolabeled PET tracer for cardiac imaging; automated synthesis improves clinical applicability.
1-(3-Piperidin-4-yl-5-(trifluoromethyl)phenyl)guanidine Trifluoromethyl and piperidine groups ~298.3 Enhanced lipophilicity and potential CNS penetration due to trifluoromethyl and piperidine moieties.

Structural and Functional Insights:

  • Similarly, trifluoromethyl groups in ’s compound improve metabolic stability and lipophilicity . Methyl Groups: The 5-methyl group in this compound may sterically hinder interactions compared to 1-(2,4-xylyl)guanidine, which has two methyl groups that enhance membrane permeability .
  • Biological Activity: Ion Channel Modulation: Guanidine derivatives like 1-(2,4-xylyl)guanidine exhibit selective gating pore block in NaV1.4 channels, suggesting substituent positioning (ortho vs. meta) critically affects specificity . In contrast, 2GBI targets HV1 channels via conjugated aromatic systems, emphasizing the role of planar geometry in inhibition . Antimicrobial Activity: Sulfonylguanidines (e.g., Compound 12) show broad-spectrum antibacterial effects (MIC = 0.5–1 mg/L) due to electrostatic disruption of bacterial membranes .
  • Synthetic and Analytical Considerations :

    • Automated radiosynthesis methods (e.g., for [11C]3F-PHPOG) highlight advancements in producing guanidine derivatives for clinical use, though this compound’s synthesis route remains unspecified .
    • IR and NMR data (e.g., δH 3.38 for benzylic protons in ) provide benchmarks for verifying structural integrity in related compounds .

Key Research Findings and Implications

  • Selectivity in Ion Channel Targeting : Substituent positioning (e.g., 3-F vs. 2,4-CH₃) dictates whether guanidines block gating pores (NaV1.4) or inhibit proton channels (HV1) .
  • Antimicrobial Potential: Positively charged guanidines disrupt bacterial membranes selectively, with potency influenced by substituent electronegativity and alkyl chain length .
  • Synthetic Advancements : Automated labeling techniques () and modular synthesis () enable rapid diversification of guanidine libraries for drug discovery .

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